molecular formula C7H7N3S2 B1618494 5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate CAS No. 87253-83-6

5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate

Cat. No.: B1618494
CAS No.: 87253-83-6
M. Wt: 197.3 g/mol
InChI Key: JQJIIAGVULRAON-UHFFFAOYSA-N
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Description

Introduction to 5,7-Dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate

Historical Context and Discovery Timeline of Thiadiazolopyrimidine Derivatives

Thiadiazolopyrimidine derivatives emerged in the mid-20th century as part of efforts to synthesize purine analogs. Key milestones include:

Year Development Researchers
1950s First synthesis of thiadiazolo[3,2-a]pyrimidines via condensation of β-ketoesters with aminothiadiazoles Allen et al.
1970s Cycloaddition reactions for functionalized derivatives using polyphosphoric acid Tsuji et al.
1990s Characterization of fluorescence properties in aprotic solvents Italian research groups
2010s Green synthesis using vanadium oxide/fluorapatite catalysts Nagaraju et al.
2020s Anti-biofilm applications via Fe₃O₄ nanocomposites Recent studies

The compound’s discovery followed advancements in heterocyclic chemistry, particularly the exploration of sulfur-nitrogen fused rings for mimicking nucleobase interactions.

Structural Classification Within Heterocyclic Chemistry Frameworks

The molecule consists of two fused heterocycles:

  • Thiadiazole ring : A five-membered ring with two nitrogen and one sulfur atom (1,3,4-thiadiazole).
  • Pyrimidine ring : A six-membered diazine ring with nitrogen atoms at positions 1 and 3.
Key Structural Features:
  • Substituents : Methyl groups at C5 and C7 enhance steric stability and modulate electron density.
  • Charge distribution : The thiolate group at C2 and the positively charged pyrimidinium nitrogen create a zwitterionic structure.
  • Bond lengths : X-ray diffraction data reveal S–C bonds of 1.68–1.72 Å and N–C bonds of 1.32–1.37 Å, indicative of aromatic delocalization.

Table 1: Spectroscopic Signatures

Technique Key Data Significance
IR 1600 cm⁻¹ (C=N stretch), 1510 cm⁻¹ (C–S vibration) Confirms heterocyclic core
¹H NMR δ 2.64 (C7–CH₃), δ 7.19 (pyrimidine CH) Assigns methyl and aromatic protons
¹³C NMR 166 ppm (C2–S), 118 ppm (C4–N⁺) Validates zwitterionic form

Significance in Medicinal and Materials Chemistry Research

Medicinal Chemistry:
  • Antimicrobial activity : Derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans by disrupting biofilm formation.
  • Anticancer potential : Pyrano-thiadiazolopyrimidines show IC₅₀ values of 12–18 µM against A549 lung cancer cells via STAT3 inhibition.
  • Enzyme targeting : The thiolate group chelates metal ions in PARP1 and CSNK2 kinases, making it a candidate for kinase inhibitors.
Materials Chemistry:
  • Fluorophores : Exhibits intense blue fluorescence (λₑₘ: 450 nm, Φ: 0.62) due to π→π* transitions in the conjugated system.
  • Electron transport materials : A HOMO-LUMO gap of 3.2 eV enables use in organic semiconductors.
  • Nanocomposites : Fe₃O₄@C18 hybrids functionalized with this compound reduce bacterial adhesion by 80% on medical devices.

Table 2: Key Applications and Performance Metrics

Application Compound Derivative Performance
Antibacterial 5-Phenyl-7-methyl analog 90% biofilm inhibition at 10 µM
Fluorescence Spiro[indole-3,8′-pyrano] hybrids Quantum yield: 0.75
Catalysis Vanadium oxide complexes 92% yield in Knoevenagel reactions

Properties

IUPAC Name

5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-3-5(2)10-6(8-4)12-7(11)9-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJIIAGVULRAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=N1)SC(=N2)[S-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236239
Record name 1,3,4-Thiadiazolo(3,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-2-thioxo-, hydroxide, inner salt
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Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87253-83-6
Record name 1,3,4-Thiadiazolo[3,2-a]pyrimidin-4-ium, 5,7-dimethyl-2-thioxo-, inner salt
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazolo(3,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-2-thioxo-, hydroxide, inner salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazolo(3,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-2-thioxo-, hydroxide, inner salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate (CAS Number: 87253-83-6) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a one-pot method that combines [3 + 3] cycloaddition, reduction, and deamination reactions. This efficient synthetic route allows for the production of various derivatives with potential biological activity. The structural characterization includes spectral data from techniques such as NMR and IR spectroscopy, which confirm the presence of key functional groups and the overall structure of the thiadiazolo-pyrimidine framework .

Biological Activity

Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown significant cytotoxicity against HeLa cells with an IC50 value indicating effective cell growth inhibition. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains. The presence of the thiadiazole moiety is thought to contribute to this activity by disrupting bacterial cell wall synthesis or function. In combination with nanoparticles such as iron oxide, the antimicrobial efficacy is significantly enhanced, suggesting a potential for developing novel antimicrobial agents .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on HeLa cells. The cells were treated with varying concentrations of the compound for 24 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM. Apoptotic markers were evaluated using flow cytometry, revealing an increase in early apoptotic cells in treated samples compared to controls.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results showed that at concentrations as low as 32 µg/mL, significant inhibition of bacterial growth was observed against Staphylococcus aureus and Escherichia coli.

Data Summary

Activity Type Effect IC50/MIC
Cytotoxicity (HeLa Cells)Induces apoptosisIC50 = 25 µM
Antimicrobial (S. aureus)Inhibitory effectMIC = 32 µg/mL
Antimicrobial (E. coli)Inhibitory effectMIC = 32 µg/mL

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of 5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate is its use as an antimicrobial agent. Research has demonstrated that this compound exhibits substantial activity against biofilm-forming pathogens such as Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Bioactive Nanocoatings

A study investigated the incorporation of this compound into Fe₃O₄@C₁₈ core-shell nanoparticles. The results indicated that these bioactive nanocoatings significantly reduced the colonization of catheter surfaces by C. albicans, suggesting their potential as non-cytotoxic strategies for combating biofilm-associated infections in medical settings .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including one-pot reactions that combine cycloaddition and reduction processes. Characterization techniques such as single-crystal X-ray diffraction have revealed its zwitterionic structure and the presence of π–π stacking interactions which enhance its stability and functionality .

Material Science Applications

Beyond its biological applications, this compound has been explored for its potential in material science. Its unique structural properties allow for the development of advanced materials with specific electronic and optical characteristics.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2 : 7-Methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
  • Structural Differences : The 5-position substituent in Compound 2 is a phenyl group instead of a methyl group. This introduces steric bulk and enhances π–π interactions, as evidenced by shifted NMR signals (e.g., phenyl protons at 7.54–7.93 ppm in ¹H-NMR) .
  • Bioactivity: Exhibits stronger anti-biofilm activity against Pseudomonas aeruginosa (90% inhibition at 72 hours) compared to Compound 1 (~75%) when used in nanocoatings . Higher cytotoxicity (IC₅₀ ~ 250 µg/mL in HeLa cells), likely due to increased lipophilicity from the phenyl group .
Mesoionic Thiadiazolo[3,2-a]pyrimidin-5,7-diones
  • Synthesis: Prepared via reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate .
  • Key Differences: Lack the thiolate group, reducing zwitterionic character.
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines
  • Structural Contrast : Replace the thiadiazole ring with triazole, altering electronic properties and hydrogen-bonding capacity .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Substituents (5,7-positions) Anti-biofilm Activity (C. albicans) Cytotoxicity (HeLa IC₅₀) Key Interactions
Compound 1 Methyl, Methyl 70% inhibition >500 µg/mL π–π stacking, C=S–π
Compound 2 Phenyl, Methyl 85% inhibition ~250 µg/mL Enhanced π–π
Thiadiazolo-diones N/A Not tested N/A Hydrogen bonding

Mechanism and Application Differences

  • Mesoionic vs. Non-mesoionic Systems: The zwitterionic nature of Compounds 1 and 2 enhances their interaction with microbial membranes, whereas non-mesoionic analogues (e.g., thiadiazolo-diones) rely on hydrogen bonding for activity .
  • Nanocoating Efficacy: Compounds 1 and 2 show superior anti-biofilm performance in Fe₃O₄@C₁₈ nanocoatings due to synergistic effects between the magnetic core and organic shell, a feature absent in standalone analogues .

Preparation Methods

Preparation Method Overview

The synthesis of 5,7-dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate is typically achieved through a condensation reaction involving:

The reaction proceeds in a 1:1 molar ratio under reflux conditions in ethanol with a catalytic amount of acetic acid (CH3COOH).

Detailed Synthetic Procedure

Step Description
1. Dissolve 0.02 mol of acetylacetone in 25 mL ethanol.
2. Prepare a separate solution of 0.02 mol of 5-amino-1,3,4-thiadiazole-2-thiol in 25 mL ethanol.
3. Add the thiadiazole solution to the acetylacetone solution.
4. Add a few drops of acetic acid to catalyze the reaction.
5. Reflux the mixture for 12 hours, during which a yellow solution forms.
6. Reduce the solution volume by half under reduced pressure or controlled evaporation.
7. Filter the resulting yellow solid.
8. Wash the solid several times with cold ethanol and ethyl ether to purify.
9. Obtain single crystals suitable for X-ray diffraction by slow evaporation of an ethanolic solution.

This process yields 5,7-dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate with a high yield of approximately 93%.

Reaction Scheme

The condensation reaction can be summarized as follows:

$$
\text{5-amino-1,3,4-thiadiazole-2-thiol} + \text{Acetylacetone} \xrightarrow[\text{CH}_3\text{COOH}]{\text{Reflux, EtOH}} \text{5,7-Dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate}
$$

Characterization Data Supporting Preparation

The compound’s identity and purity are confirmed through several spectroscopic and analytical techniques:

Technique Observations for 5,7-Dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Elemental Analysis C: 42.64% (calcd. 42.62%), H: 3.49% (calcd. 3.58%), N: 21.42% (calcd. 21.30%), S: 32.59% (calcd. 32.51%)
IR Spectroscopy (KBr pellet) Bands at 1602 cm⁻¹ and 1522 cm⁻¹ (C=N and C=C in pyrimidine ring), 3011 cm⁻¹ (pyrimidine CH), 2962 and 2914 cm⁻¹ (asymmetric and symmetric CH3), 957 cm⁻¹ (N–N stretch), 645 and 535 cm⁻¹ (C–S–C stretches)
¹H-NMR (DMSO-d6) 2.64 ppm (singlet, CH3), 2.83 ppm (singlet, CH3), 7.19 ppm (singlet, pyrimidine CH)
¹³C-NMR (DMSO) 24.5 ppm (CH3), 77.2 ppm (C2 thiadiazole), 117.8, 149.9, 163.8, 165.6 ppm (pyrimidine carbons)

These data confirm the successful formation of the fused thiadiazolopyrimidine ring system with the expected substituents.

Notes on Reaction Conditions and Yield

  • The reaction requires refluxing for an extended period (12 hours) to ensure complete condensation.
  • The use of ethanol as solvent facilitates solubility and reaction kinetics.
  • Acetic acid acts as a catalyst to promote the cyclization.
  • The yield of 93% indicates a highly efficient process with minimal side products.
  • Purification by washing with cold ethanol and ether removes impurities effectively.

Additional Preparation Context

  • The same synthetic approach applies to related derivatives, such as 7-methyl-5-phenylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate, where benzoylacetone replaces acetylacetone, yielding similar fused heterocycles with phenyl substitution.
  • The prepared compound can be further utilized in nanomaterial functionalization, such as embedding into Fe3O4@C18 core-shell nanoparticles for enhanced biofilm inhibition applications.

Summary Table of Preparation Parameters

Parameter Details
Reactants 5-amino-1,3,4-thiadiazole-2-thiol, acetylacetone
Molar Ratio 1:1
Solvent Ethanol
Catalyst Acetic acid (few drops)
Reaction Temperature Reflux (~78 °C)
Reaction Time 12 hours
Product Appearance Yellow solid
Yield 93%
Purification Filtration, washing with cold EtOH and ether
Crystallization Method Slow evaporation of ethanolic solution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate

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